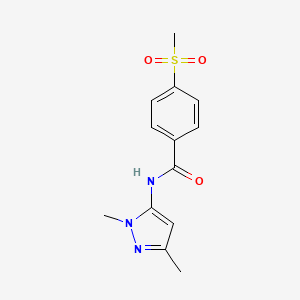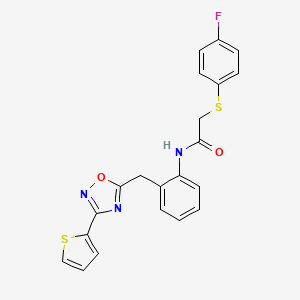
Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1857296-39-9 . It has a molecular weight of 268.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO2/c1-6-7-5-10(11(14)15-2)13-9(7)4-3-8(6)12/h3-5,13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate and its derivatives have been extensively studied in chemical synthesis. The reaction of methyl indole-3-carboxylate with bromine in acetic acid, for instance, produces methyl 5,6-dibromoindole-3-carboxylate, which can further be used to synthesize various indole derivatives including natural and non-natural 5,6-dibromoindole compounds (Parsons et al., 2011). Similarly, the reaction of methyl 1-hydroxyindole-2-carboxylate with bromine leads to the formation of dibromo-derivatives, highlighting the compound's utility in electrophilic aromatic substitution reactions (Acheson et al., 1968).
Pharmaceutical Applications
This compound derivatives are also significant in pharmaceutical research. For example, brominated tryptophan alkaloids derived from Thorectidae sponges, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been found to inhibit the growth of Staphylococcus epidermidis, demonstrating potential antimicrobial properties (Segraves & Crews, 2005).
Catalysis and Material Science
In material science and catalysis, this compound derivatives play a role in the synthesis of complex molecules. An example is the palladium-catalyzed intramolecular annulation of alkynes, which is used to create various gamma-carboline derivatives, demonstrating the compound's relevance in advanced organic synthesis and catalysis (Zhang & Larock, 2003).
Spectroscopic Studies
Spectroscopic studies of this compound derivatives provide valuable insights into their structural and electronic properties. For instance, spectral analysis of methyl 5-methoxy-1H-indole-2-carboxylate, a related derivative, has been conducted to explore its electronic nature and reactivity, which is crucial in understanding the behavior of these compounds at a molecular level (Almutairi et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, which indicate that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the available resources, indole derivatives, in general, have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders . Therefore, it can be expected that research into the properties and potential applications of “Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate” and similar compounds will continue.
Propiedades
IUPAC Name |
methyl 5-bromo-4-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-7-5-10(11(14)15-2)13-9(7)4-3-8(6)12/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARDMGFWAOBPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)


![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)


![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
